molecular formula C20H26N4O2 B3019129 N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1704565-95-6

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B3019129
CAS No.: 1704565-95-6
M. Wt: 354.454
InChI Key: XTRSCWUWNONNHC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide: is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide stands out due to its unique combination of a quinoxaline moiety, a piperidine ring, and a cyclohexyl group. This structural diversity allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRSCWUWNONNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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